molecular formula C26H30O5 B1263104 Lespeflorin G2

Lespeflorin G2

Cat. No. B1263104
M. Wt: 422.5 g/mol
InChI Key: VFTCTZLSYLIKOO-CPJSRVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin G2 is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 8, a methoxy group at position 9 and prenyl groups at positions 2 and 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a melanin synthesis inhibitor and a plant metabolite. It is a member of pterocarpans, a member of phenols and an aromatic ether.

Scientific Research Applications

  • Anticancer Activity :

    • The study by Pahari et al. (2016) discusses the synthesis of Psoralidin derivatives and their anticancer activity, including the first synthesis of an analogous natural product, Lespeflorin I1. This compound showed potential as a mild melanin synthesis inhibitor and exhibited bioactivity against prostate cancer cell lines (Pahari et al., 2016).
  • Estrogenic Activity :

    • Shimoda et al. (2019) isolated hydroxypterocarpans from Mauritia flexuosa, including Lespeflorin G8 (LF). LF demonstrated a higher binding affinity to estrogen receptors compared to other compounds, showing potential as a full estrogen receptor agonist. This indicates its relevance in studies focusing on phytoestrogens and their effects on estrogen-related syndromes and osteoporosis (Shimoda et al., 2019).
  • Fluorine-Based Research :

    • Several studies in the field of fluorine chemistry have potential relevance to the applications of Lespeflorin G2. For example, Chen et al. (2013) discuss the use of (19)F NMR for studying various biological events, which could be relevant for analyzing fluorinated compounds like Lespeflorin G2 (Chen et al., 2013).
    • DeWitt's 2015 study provides insights into the toxicology and health effects of perfluorinated compounds, an area that might intersect with research on Lespeflorin G2, especially in the context of its environmental and health impacts (DeWitt, 2015).

properties

Product Name

Lespeflorin G2

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(6aR,11aR)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol

InChI

InChI=1S/C26H30O5/c1-14(2)6-8-16-10-19-23(12-21(16)27)30-13-20-18-11-22(28)26(29-5)17(9-7-15(3)4)24(18)31-25(19)20/h6-7,10-12,20,25,27-28H,8-9,13H2,1-5H3/t20-,25-/m0/s1

InChI Key

VFTCTZLSYLIKOO-CPJSRVTESA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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